Diphenyl(quinuclidin-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

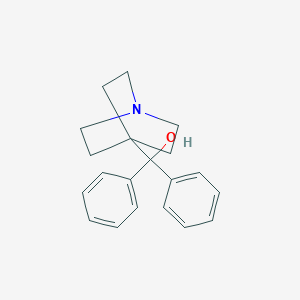

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-yl(diphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUAKOZGGDHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461648-39-5 | |

| Record name | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyl(quinuclidin-4-yl)methanol: A Technical Overview of a Key Pharmaceutical Intermediate

CAS Number: 461648-39-5 Molecular Formula: C₂₀H₂₃NO Molecular Weight: 293.40 g/mol

This technical guide provides a comprehensive overview of Diphenyl(quinuclidin-4-yl)methanol, a key chemical intermediate in the synthesis of the long-acting muscarinic antagonist (LAMA), Umeclidinium Bromide. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Chemical Identity and Properties

This compound, also known by its IUPAC name (1-Azabicyclo[2.2.2]oct-4-yl)(diphenyl)methanol, is a tertiary alcohol containing a quinuclidine and two phenyl groups. It serves as a crucial precursor in the production of Umeclidinium Bromide, an active pharmaceutical ingredient (API) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is also identified as a process impurity in the manufacturing of Umeclidinium Bromide.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 461648-39-5 |

| Molecular Formula | C₂₀H₂₃NO |

| Molecular Weight | 293.40 g/mol |

| Appearance | White to Off-White Solid |

| Storage Conditions | 2-8°C, dry |

Role in the Synthesis of Umeclidinium Bromide

This compound is the immediate precursor to Umeclidinium Bromide. The final step in the synthesis involves the quaternization of the nitrogen atom in the quinuclidine ring of this compound with a suitable alkylating agent, typically benzyl 2-bromoethyl ether.

Below is a generalized workflow for the final step of Umeclidinium Bromide synthesis.

Caption: Final synthetic step to Umeclidinium Bromide.

Experimental Protocols for Synthesis

Detailed experimental procedures for the synthesis of this compound have been outlined in scientific literature and patents. Two common methods are presented below.

Synthesis from Phenyl(quinuclidin-4-yl)methanone

This method involves the reaction of a ketone precursor with a Grignard or organolithium reagent to form the tertiary alcohol.

Experimental Workflow:

Caption: Synthesis from phenyl(quinuclidin-4-yl)methanone.

Detailed Protocol:

-

A solution of phenyl(quinuclidin-4-yl)methanone in toluene is prepared under a nitrogen atmosphere.

-

A solution of phenyllithium (1.2 equivalents) is added dropwise to the reaction mixture.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic phases are dried over sodium sulfate.

-

The solvent is partially removed under vacuum to induce precipitation.

-

The resulting solid is collected by filtration and dried to yield this compound.[1]

Synthesis from Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

An alternative route involves the use of an ester precursor which reacts with an excess of an organometallic reagent.

Experimental Workflow:

Caption: Synthesis from an ester precursor.

Detailed Protocol:

-

Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate is dissolved in tetrahydrofuran (THF).

-

An excess of phenyllithium is added to the solution, typically at a low temperature (e.g., -78 °C), and the reaction is then allowed to warm to room temperature.

-

Following an appropriate reaction time, the mixture is worked up to isolate the tertiary alcohol product, this compound.[2]

Toxicological and Safety Information

Publicly available toxicological data for this compound is limited. It is primarily handled as a chemical intermediate under industrial safety protocols. Regulatory assessments for Umeclidinium Bromide confirm that its impurity profile, which includes this compound, has been evaluated for safety.

A Material Safety Data Sheet (MSDS) for a product identified as "Umeclidinium Bromide Impurity 1," which corresponds to this compound, indicates that there is no available data for most toxicological endpoints.[3] However, some chemical suppliers classify the compound with a GHS hazard statement of H302: Harmful if swallowed, placing it in Acute toxicity - Oral, Category 4.[1][4]

Table 2: Summary of Toxicological Data

| Endpoint | Classification/Data | Reference |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [1][4] |

| Skin Corrosion/Irritation | No data available | [3] |

| Serious Eye Damage/Irritation | No data available | [3] |

| Respiratory or Skin Sensitization | No data available | [3] |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No data available | [3] |

| Reproductive Toxicity | No data available | [3] |

| STOT-Single Exposure | No data available | [3] |

| STOT-Repeated Exposure | No data available | [3] |

Pharmacology and Mechanism of Action

There is no specific pharmacological or mechanism of action data publicly available for this compound itself. As a synthetic intermediate and impurity, it is not intended for therapeutic use. Its structural similarity to anticholinergic compounds suggests a potential for activity at muscarinic receptors, but this has not been characterized in the public domain. The pharmacological activity of interest lies with the final product, Umeclidinium Bromide, which is a potent M3 muscarinic receptor antagonist.

Conclusion

This compound is a critical molecule in the synthesis of the respiratory therapeutic, Umeclidinium Bromide. While detailed experimental protocols for its synthesis are available, there is a significant lack of public data regarding its specific biological activities, including pharmacology, pharmacokinetics, and a comprehensive toxicological profile. The available information indicates a classification for acute oral toxicity. For drug development professionals, the primary relevance of this compound is as a key synthetic intermediate and a process-related impurity whose levels must be controlled during the manufacturing of Umeclidinium Bromide to ensure the final drug product's safety and quality. Further research into the biological properties of this and other related impurities could provide a more complete understanding of the safety profile of the associated API.

References

- 1. Page loading... [guidechem.com]

- 2. Human medicines European public assessment report (EPAR): Incruse Ellipta (previously Incruse), umeclidinium bromide, Date of authorisation: 28/04/2014, Revision: 19, Status: Authorised | European Federation of Internal Medicine [efim.org]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. echemi.com [echemi.com]

Physical and chemical properties of Diphenyl(quinuclidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diphenyl(quinuclidin-4-yl)methanol. It is a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of its chemical structure, physical properties, and spectral data. Additionally, it outlines generalized experimental protocols for its synthesis and purification, based on established chemical principles for similar molecular scaffolds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

Introduction

This compound, a tertiary alcohol, is a significant chemical intermediate, notably recognized as a reference standard for an impurity in the synthesis of Umeclidinium Bromide.[1] Its molecular structure incorporates a diphenylmethanol moiety attached to a quinuclidine ring, a bicyclic amine. This unique combination of functional groups makes it a valuable building block in the development of various bioactive molecules. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

Summary of Properties

| Property | Value | Source |

| CAS Number | 461648-39-5 | [1] |

| Molecular Formula | C₂₀H₂₃NO | [1] |

| Molecular Weight | 293.4 g/mol | [4] |

| Appearance | White to Off-white solid | [2][3] |

| Solubility | Soluble in DMSO | [2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2 | [4] |

| InChIKey | VUUAKOZGGDHCRP-UHFFFAOYSA-N | [4] |

| SMILES | C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | [4] |

Spectral Data

While specific, authenticated spectra for this compound are not widely published, data for structurally similar compounds and general knowledge of NMR spectroscopy allow for the prediction of its spectral characteristics.

Expected ¹H NMR Spectral Features

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl groups.

-

Quinuclidine Protons: A series of aliphatic signals corresponding to the protons of the quinuclidine ring system.

-

Hydroxyl Proton: A singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration, corresponding to the -OH group.

Expected ¹³C NMR Spectral Features

-

Aromatic Carbons: Several signals in the aromatic region (typically δ 120-150 ppm) for the carbons of the phenyl rings.

-

Quaternary Carbon: A signal corresponding to the carbon atom to which the hydroxyl and two phenyl groups are attached.

-

Quinuclidine Carbons: Signals in the aliphatic region corresponding to the carbons of the quinuclidine ring.

Experimental Protocols

The following sections outline generalized procedures for the synthesis and purification of this compound. These are based on common organic chemistry techniques for analogous compounds.

Synthesis

A plausible synthetic route involves the reaction of a quinuclidine-4-carboxylic acid derivative with an organometallic reagent, such as a Grignard reagent. A patent for the synthesis of the structurally similar α,α-diphenyl-4-piperidinemethanol outlines a multi-step process that could be adapted.[5]

General Procedure:

-

Starting Material Preparation: Begin with a suitable derivative of quinuclidine-4-carboxylic acid, such as an ester (e.g., ethyl quinuclidin-4-carboxylate).

-

Grignard Reaction: React the quinuclidine derivative with an excess of phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent like tetrahydrofuran (THF). This reaction will add two phenyl groups to the carbonyl carbon.

-

Work-up: Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride) and extract the product into an organic solvent.

-

Purification: The crude product can then be purified using techniques such as column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product is essential to obtain a high-purity compound suitable for use as a reference standard or in further synthetic steps.

Column chromatography is a widely used technique for purifying organic compounds.

General Procedure:

-

Stationary Phase: Pack a chromatography column with silica gel.

-

Mobile Phase Selection: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC). A common starting point for compounds of this polarity would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or methanol).

-

Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Caption: A typical workflow for the purification of an organic compound using column chromatography.

Recrystallization is another effective method for purifying solid compounds.

General Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Filtration (optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Safety Information

Based on available information, this compound should be handled with care. The following GHS hazard statements have been associated with it:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with applications in pharmaceutical synthesis. This guide has summarized its key physical and chemical properties and provided generalized experimental protocols for its synthesis and purification. While some specific quantitative data remains to be fully elucidated in publicly accessible literature, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its properties and reaction chemistry will undoubtedly continue to enhance its utility in the field of medicinal chemistry.

References

- 1. This compound - CAS - 461648-39-5 | Axios Research [axios-research.com]

- 2. (1-Azabicyclo[2.2.2]octan-4-yl)(diphenyl)methanol - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]

Diphenyl(quinuclidin-4-yl)methanol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(quinuclidin-4-yl)methanol, a tertiary amino alcohol, is a molecule of significant interest in pharmaceutical development, primarily recognized as a key intermediate and process impurity in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of its molecular structure, physicochemical properties, and synthesis is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, consolidating available data on its molecular characteristics, synthesis, and known associations.

Molecular Structure and Formula

The molecular structure of this compound consists of a quinuclidine ring, a bicyclic amine, substituted at the 4-position with a diphenylmethanol group. This structure imparts specific chemical properties that are pertinent to its role as a synthetic intermediate.

Molecular Formula: C₂₀H₂₃NO[1][2][3]

Chemical Names:

-

(1-Azabicyclo[2.2.2]oct-4-yl)(diphenyl)methanol[4]

-

α,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol

CAS Number: 461648-39-5[1][2][3]

Molecular Weight: Approximately 293.40 g/mol [1][2]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and analytical characterization.

| Property | Value | Source |

| Appearance | White to off-white solid | [4][5] |

| Molecular Formula | C₂₀H₂₃NO | [1][2][3] |

| Molecular Weight | 293.40 g/mol | [1][2] |

| Boiling Point (Predicted) | 440.3±25.0 °C | [6] |

| Solubility | Soluble in DMSO, Chloroform, Methanol. Very slightly soluble in water (0.23 g/L at 25 °C, calculated). | [7][8] |

| pKa (Predicted) | 13.34 ± 0.29 | [9] |

| Density (Predicted) | 1.18±0.1 g/cm³ | [7] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound. While comprehensive experimental spectra are often proprietary, key data from patent literature is provided.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A European patent application provides the following ¹H NMR data for the compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.

-

¹H NMR (400MHz; DMSO-d₆): δ 7.51 (4H, m), 7.25 (4H, m), 7.15 (2H, m), 2.65 (6H, m), 1.60 (6H, m)[5]

Experimental Protocols

The synthesis of this compound is a critical step in the overall synthesis of Umeclidinium Bromide. The following is a representative experimental protocol derived from patent literature.

Synthesis of this compound

This synthesis involves the reaction of a quinuclidine-based ester with an organometallic phenylating agent.

Reaction Scheme:

Caption: Synthesis of this compound.

-

Reaction Setup: A solution of phenyllithium (1.5-1.7 M in cyclohexane/ether) is cooled to -30°C under an argon atmosphere.

-

Addition of Ester: A solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to the cooled phenyllithium solution, maintaining the temperature at -30°C.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The resulting mixture is subjected to an extractive workup. The organic phase is extracted with 1N hydrochloric acid. The combined aqueous phases are then basified with a saturated potassium carbonate solution to a pH greater than 9, leading to the precipitation of the product. The solid is collected by filtration, washed with ethyl acetate, and dried to yield the final product as a white solid.[12]

Biological Activity and Significance

This compound is primarily known as a process-related impurity in the synthesis of Umeclidinium Bromide.[1] As such, its own pharmacological profile is not extensively studied. However, the quinuclidine core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticholinergic, and antihistaminic effects. The presence of this moiety suggests that this compound could potentially interact with various biological targets. Its primary significance in drug development is as a reference standard for monitoring and controlling impurities during the manufacturing of Umeclidinium Bromide to ensure the safety and efficacy of the final drug product.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of this compound as an impurity in Umeclidinium Bromide synthesis.

Caption: Workflow for Impurity Profiling.

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry, particularly in the context of the synthesis of Umeclidinium Bromide. This technical guide has summarized its key molecular and physicochemical properties, provided an overview of its synthesis, and contextualized its significance as a process impurity. For researchers and professionals in drug development, a comprehensive understanding of this molecule is essential for maintaining high standards of quality and safety in pharmaceutical manufacturing. Further research into its potential biological activities could reveal additional applications for this and related quinuclidine derivatives.

References

- 1. This compound - CAS - 461648-39-5 | Axios Research [axios-research.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. keyorganics.net [keyorganics.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CHEMICAL PROCESS - Patent 3401316 [data.epo.org]

- 6. lookchem.com [lookchem.com]

- 7. CAS # 461648-39-5, (1-Azabicyclo[2.2.2]oct-4-yl)(diphenyl)methanol - chemBlink [ww.chemblink.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. US8183257B2 - Muscarinic acetylcholine receptor antagonists - Google Patents [patents.google.com]

- 11. US20070185155A1 - Muscarinic acetylcholine receptor antagonists - Google Patents [patents.google.com]

- 12. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]

A Guide to Elucidating the Mechanism of Action of Novel Ligands at Muscarinic Receptors: A Case Study Approach with Diphenyl(quinuclidin-4-yl)methanol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

This technical guide outlines the essential experimental framework for characterizing the mechanism of action of novel chemical entities at muscarinic acetylcholine receptors (mAChRs). While diphenyl(quinuclidin-4-yl)methanol is used as a reference compound, this document serves as a comprehensive methodological whitepaper applicable to any new ligand targeting this important class of G protein-coupled receptors (GPCRs). Due to a lack of specific published data on the direct interaction of this compound with muscarinic receptors, this guide will focus on the established protocols and data presentation standards required to fully elucidate a compound's pharmacological profile.

Muscarinic receptors, comprising five subtypes (M1-M5), are integral to a wide array of physiological functions and represent critical targets for therapeutic intervention in various diseases.[1][2][3][4] A thorough understanding of a ligand's interaction with these receptor subtypes is paramount for predicting its therapeutic efficacy and potential side effects.

Characterization of Binding Affinity

The initial step in profiling a novel ligand is to determine its binding affinity for each of the five muscarinic receptor subtypes. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of a compound's ability to interact with the receptor.[1][5]

Experimental Protocol: Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for a specific muscarinic receptor subtype.[1][6]

Materials:

-

Cell membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6]

-

Radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).[6]

-

Unlabeled test compound (this compound).

-

Assay buffer.

-

Non-specific binding control (e.g., atropine).[6]

-

96-well filter plates.[7]

-

Scintillation counter.[8]

Procedure:

-

Membrane Preparation: Prepare cell membranes from the appropriate cell line expressing the target muscarinic receptor subtype.[5][8]

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.[8]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound from the unbound radioligand.[5]

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

The binding affinities (Ki values) of this compound for the five human muscarinic receptor subtypes would be summarized in a table for clear comparison.

| Receptor Subtype | Ki (nM) |

| M1 | Data to be determined |

| M2 | Data to be determined |

| M3 | Data to be determined |

| M4 | Data to be determined |

| M5 | Data to be determined |

Caption: Hypothetical binding affinities of this compound at human muscarinic receptor subtypes.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Functional Activity Characterization

Once binding affinity is established, the next crucial step is to determine the functional activity of the ligand. This involves assessing whether the compound acts as an agonist, antagonist, or allosteric modulator at each receptor subtype.

Gq/11-Coupled Receptor Assays (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and inositol phosphates.[4][10][11][12]

This assay measures changes in intracellular calcium concentration upon receptor activation.[13][14][15]

Materials:

-

Cells expressing the M1, M3, or M5 receptor subtype.[8]

-

Assay buffer.[8]

-

Muscarinic agonist (e.g., carbachol).[8]

-

Fluorescence plate reader with injection capabilities.[8]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye.[5][8]

-

Compound Addition: For antagonist testing, pre-incubate the cells with the test compound.

-

Agonist Stimulation: Place the plate in the reader, measure baseline fluorescence, and then inject a known agonist to stimulate the receptor.

-

Fluorescence Measurement: Record the change in fluorescence intensity over time.[8]

-

Data Analysis: For agonists, calculate the EC50 value from the concentration-response curve. For antagonists, determine the IC50 value.[5]

This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[16][17][18][19]

Materials:

-

Cells expressing the M1, M3, or M5 receptor subtype.

-

[³H]-myo-inositol for labeling.

-

Test compound and known agonist.

-

Ion-exchange chromatography columns or a commercial assay kit.

Procedure:

-

Cell Labeling: Label cells overnight with [³H]-myo-inositol.

-

Pre-incubation: Pre-incubate cells with LiCl.

-

Stimulation: Stimulate the cells with the test compound (for agonist activity) or pre-incubate with the test compound before adding a known agonist (for antagonist activity).[5]

-

Extraction: Lyse the cells and extract the inositol phosphates.

-

Quantification: Separate and quantify the radiolabeled IPs.

-

Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).[5]

Gi/o-Coupled Receptor Assays (M2, M4)

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][10][11][12]

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.[20][21][22][23]

Materials:

-

Cell membranes expressing the M2 or M4 receptor subtype.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound and known agonist.

-

Assay buffer containing Mg²⁺ and Na⁺ ions.[20]

Procedure:

-

Assay Setup: Combine cell membranes, [³⁵S]GTPγS, GDP, and the test compound in a microplate.

-

Incubation: Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Filtration: Separate bound from unbound [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Determine the EC50 and Emax for agonists.

Data Presentation: Functional Activity Profile

The functional activities of this compound at the five human muscarinic receptor subtypes would be presented in a table.

| Receptor Subtype | Functional Assay | Mode of Action | Potency (EC50/IC50, nM) | Efficacy (% of control agonist) |

| M1 | Calcium Mobilization | e.g., Antagonist | Data to be determined | N/A |

| M2 | GTPγS Binding | e.g., Agonist | Data to be determined | Data to be determined |

| M3 | Inositol Phosphate | e.g., Partial Agonist | Data to be determined | Data to be determined |

| M4 | GTPγS Binding | e.g., No activity | N/A | N/A |

| M5 | Calcium Mobilization | e.g., Antagonist | Data to be determined | N/A |

Caption: Hypothetical functional activity profile of this compound at human muscarinic receptor subtypes.

Signaling Pathway Diagrams

Visual representations of the signaling pathways are essential for understanding the mechanism of action.

Gq/11 Signaling Pathway (M1, M3, M5)

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.ed.ac.uk [journals.ed.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]

- 14. Intracellular calcium mobilization on stimulation of the muscarinic cholinergic receptor in chick limb bud cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Formation of inositol polyphosphates in airway smooth muscle after muscarinic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cholinergic stimulation of inositol phosphate formation in bovine adrenal chromaffin cells: distinct nicotinic and muscarinic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Diphenyl(quinuclidin-4-yl)methanol in the Synthesis of Umeclidinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD). A focal point of this guide is the indispensable role of the key intermediate, Diphenyl(quinuclidin-4-yl)methanol. We will delve into the synthetic pathways, experimental protocols, and quantitative data that underscore the significance of this intermediate in the production of Umeclidinium Bromide.

Introduction: Umeclidinium Bromide and the Significance of its Synthesis

Umeclidinium Bromide is a vital therapeutic agent for patients with COPD, offering significant relief through its bronchodilatory effects. The efficiency and purity of its synthesis are of paramount importance in ensuring the safety and efficacy of the final pharmaceutical product. The synthesis of Umeclidinium Bromide is a multi-step process, with this compound emerging as a critical precursor. The final step of the synthesis involves the quaternization of the nitrogen atom of the quinuclidine ring in this compound with a suitable bromoethane derivative.

The Synthesis Pathway: From Precursors to Umeclidinium Bromide

The synthesis of Umeclidinium Bromide from this compound is a well-documented process, primarily detailed in various patents. The general synthetic route involves the reaction of this compound with 2-(benzyloxy)bromoethane. This reaction leads to the formation of the quaternary ammonium salt, Umeclidinium Bromide.

Below is a diagram illustrating the core synthetic step:

This final step is crucial for imparting the desired pharmacological activity to the molecule. The efficiency of this reaction directly impacts the overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Quantitative Data Analysis

The yield and purity of the synthesized Umeclidinium Bromide are critical parameters in drug manufacturing. Below is a summary of quantitative data from various sources, highlighting the efficiency of the synthesis from this compound.

| Reference | Reactants | Solvent | Reaction Conditions | Yield (%) | Purity (%) |

| CN108558860B[1] | This compound, 2-benzyloxybromoethane | Acetonitrile | Room temperature, 6 hours | 80.9 | Not Specified |

| US11028082B2[2] | [1,1'-biphenyl]-3-yl(phenyl)(quinuclidin-4-yl)methanol, ((2-bromoethoxy)methyl)benzene | Acetone | Reflux, 11 hours | 80 | 90 (chromatographic) |

| US11028082B2[2] | [1,1'-biphenyl]-4-yl(phenyl)(quinuclidin-4-yl)methanol, ((2-bromoethoxy)methyl)benzene | Acetone | Reflux, 11 hours | 87 | 93 (chromatographic) |

| US11028082B2[2] | [1,1'-biphenyl]-2-yl(phenyl)(quinuclidin-4-yl)methanol, ((2-bromoethoxy)methyl)benzene | Acetone | Reflux, 11 hours | 32 | 98.35 (chromatographic) |

Detailed Experimental Protocols

For reproducibility and process optimization, detailed experimental protocols are essential. The following sections provide a consolidated methodology based on publicly available data for the synthesis of Umeclidinium Bromide from its key intermediate.

Synthesis of this compound

The synthesis of the key intermediate, this compound, is a critical preliminary step. One common method involves the reaction of a quinuclidine derivative with a phenyl organometallic reagent.

Experimental Workflow for this compound Synthesis:

Synthesis of Umeclidinium Bromide from this compound

This final step is a quaternization reaction.

Protocol based on CN108558860B[1]:

-

Reactant Charging: To a suitable reaction vessel, add this compound (50.5g, 0.172 mol) and 500 ml of acetonitrile.

-

Reagent Addition: Add 2-benzyloxybromoethane (37.0g, 0.172 mol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure.

-

Purification: Recrystallize the crude product from an isopropanol/water (1:3) mixture to yield Umeclidinium Bromide.

Alternative and Greener Synthetic Approaches

Research into more sustainable and efficient synthetic routes is ongoing. One notable development is the use of water as a solvent in the final step of Umeclidinium Bromide synthesis. This approach not only reduces the reliance on toxic organic solvents like acetonitrile and chloroform but also allows for the precipitation of the highly pure API directly from the reaction medium, leading to an improved overall yield.[3] Such "green chemistry" approaches are becoming increasingly important in pharmaceutical manufacturing.

Conclusion

This compound is a cornerstone in the synthesis of Umeclidinium Bromide. The efficiency of its conversion to the final API is a critical determinant of the overall process viability. The methodologies outlined in this guide, derived from patent literature and scientific publications, provide a comprehensive overview for researchers and professionals in the field of drug development. Future advancements in this area will likely focus on the development of even more efficient, cost-effective, and environmentally benign synthetic strategies.

References

- 1. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]

- 2. A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11028082B2 - Process for the preparation of a novel umeclidinium synthesis intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to Diphenyl(quinuclidin-4-yl)methanol: A Key Intermediate in Muscarinic Receptor Antagonist Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(quinuclidin-4-yl)methanol is a crucial chemical intermediate, primarily recognized for its role in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. While direct pharmacological data on this intermediate is not extensively available in public literature, its significance is intrinsically linked to the therapeutic importance of umeclidinium bromide. This document details the synthetic pathways leading to this compound, outlines experimental protocols, and situates the compound within the broader context of muscarinic receptor antagonist drug discovery.

Introduction: The Significance of Muscarinic Antagonists and the Role of Key Intermediates

Muscarinic acetylcholine receptors (mAChRs) are a subtype of G protein-coupled receptors that are integral to the parasympathetic nervous system, modulating a wide array of physiological functions.[1][2] The development of antagonists for these receptors has been a cornerstone of therapeutics for various conditions, including respiratory diseases, overactive bladder, and certain neurological disorders.[3][4] In the realm of respiratory medicine, LAMAs are a first-line treatment for COPD, providing bronchodilation and improving lung function.[5]

The synthesis of complex pharmaceutical molecules like umeclidinium bromide often involves a multi-step process, with each intermediate playing a critical role in achieving the final active pharmaceutical ingredient (API). This compound emerges as a pivotal intermediate in this context. Its chemical structure, featuring a quinuclidine core and diphenylmethanol moiety, is a key building block for constructing the pharmacophore responsible for potent and long-lasting muscarinic antagonism.

Discovery and History

The history of this compound is intrinsically tied to the development of umeclidinium bromide by GlaxoSmithKline. While the compound itself is not the subject of extensive independent research, its importance is highlighted in numerous patents detailing the synthesis of umeclidinium bromide. The discovery and optimization of synthetic routes to umeclidinium bromide invariably involved the preparation and purification of this compound.

The development of quinuclidine-based muscarinic antagonists has been an area of active research for decades, with early compounds like 3-quinuclidinyl benzilate being extensively studied.[6] The evolution of this class of compounds has focused on improving selectivity for the M3 muscarinic receptor, which is predominantly responsible for bronchoconstriction, and optimizing pharmacokinetic properties to allow for once-daily dosing. The synthesis of this compound represents a key step in the modern synthetic strategies aimed at achieving these goals.

Synthesis of this compound

The primary route for the synthesis of this compound, as described in various patents, involves the reaction of a quinuclidine-4-carboxylic acid ester with an excess of a phenyl organometallic reagent, typically phenyllithium or a phenyl Grignard reagent.

General Synthetic Pathway

The synthesis can be conceptually broken down into the following key transformations:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a composite representation based on procedures outlined in the patent literature (e.g., US10759801B2).

Step 1: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

-

Reaction Setup: To a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran), lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is stirred at low temperature for a specified period to facilitate the intramolecular cyclization.

-

Work-up and Isolation: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution) and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate may be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound

-

Reaction Setup: A solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.

-

Addition of Phenyl Organometallic Reagent: An excess of phenyllithium solution (typically 2.5 to 3.0 equivalents) is added dropwise to the cooled solution, maintaining the low temperature.

-

Reaction Conditions: The reaction mixture is stirred at the low temperature for a period and then allowed to gradually warm to room temperature.

-

Work-up and Isolation: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the final product as a solid.

Pharmacological Context: Muscarinic Receptor Antagonism

While specific pharmacological data for this compound is scarce in the public domain, its chemical structure suggests potential muscarinic receptor antagonist activity. The quinuclidine moiety is a well-established scaffold for muscarinic antagonists, and the diphenylmethanol group is also present in other anticholinergic compounds. However, as a synthetic intermediate, it has not been extensively profiled for its own biological activity.

The ultimate pharmacological relevance of this compound lies in its conversion to umeclidinium bromide. Umeclidinium bromide is a potent and long-acting antagonist of muscarinic receptors, with a preference for the M3 subtype.

Mechanism of Action of Umeclidinium Bromide

The therapeutic effect of umeclidinium bromide in COPD is mediated through its antagonism of M3 receptors on airway smooth muscle.

Caption: Signaling pathway of M3 receptor-mediated bronchoconstriction and its inhibition by umeclidinium bromide.

Quantitative Data

As this compound is primarily documented as a synthetic intermediate, there is a lack of publicly available quantitative pharmacological data such as receptor binding affinities (Ki), and functional inhibition constants (IC50) for this specific molecule. The focus of quantitative data in the relevant literature is on the final product, umeclidinium bromide.

For context, a summary of the reported muscarinic receptor binding affinities for umeclidinium is provided below.

| Receptor Subtype | Binding Affinity (pKi) for Umeclidinium |

| M1 | 9.0 |

| M2 | 9.1 |

| M3 | 9.4 |

| M4 | 9.0 |

| M5 | 8.9 |

Note: Data is illustrative and compiled from various pharmacological studies of umeclidinium.

Conclusion

This compound is a compound of significant interest not for its own direct therapeutic applications, but as an indispensable precursor in the synthesis of the important respiratory medicine, umeclidinium bromide. Its discovery and the refinement of its synthesis are integral to the efficient and large-scale production of this life-improving medication. This technical guide has provided a detailed overview of the synthesis of this compound, placing it within the broader historical and pharmacological context of muscarinic receptor antagonists. Future research in this area will likely continue to focus on optimizing the synthetic route to this key intermediate to further improve the efficiency and sustainability of umeclidinium bromide manufacturing.

References

Diphenyl(quinuclidin-4-yl)methanol: A Core Scaffold for Potent Muscarinic Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diphenyl(quinuclidin-4-yl)methanol is a key chemical intermediate and a foundational scaffold in the development of potent and selective muscarinic acetylcholine receptor (mAChR) antagonists. Its rigid quinuclidine core and diphenylmethanol moiety provide a valuable framework for designing ligands with high affinity for the five muscarinic receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological significance of this compound as a precursor to clinically relevant muscarinic antagonists, with a particular focus on the long-acting muscarinic antagonist (LAMA), umeclidinium bromide. This document details experimental protocols for its synthesis and characterization, presents quantitative pharmacological data, and illustrates the associated muscarinic receptor signaling pathways.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and represent important therapeutic targets for a variety of diseases, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.

The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects. The quinuclidine ring system, a bicyclic amine, has proven to be a privileged scaffold for potent muscarinic antagonists. This compound, with its CAS number 461648-39-5 and molecular formula C₂₀H₂₃NO, serves as a pivotal precursor in the synthesis of these antagonists.[1][2] Its structure provides a rigid framework that can be chemically modified to optimize binding affinity and selectivity for the different muscarinic receptor subtypes. One of the most prominent drugs derived from this precursor is umeclidinium bromide, a LAMA used in the management of COPD.[3][4][5]

This guide will delve into the technical aspects of this compound, from its synthesis to its role in the generation of high-affinity muscarinic antagonists.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that has been well-documented in the patent literature. The following section outlines a typical synthetic route.

Experimental Protocol: Synthesis of this compound

A common synthetic pathway to this compound involves the following key transformations:

-

Step 1: N-alkylation of a piperidine derivative. The synthesis often commences with the reaction of a 4-substituted piperidine, such as ethyl isonipecotate, with a bifunctional electrophile like 1-bromo-2-chloroethane. This step introduces a side chain that is crucial for the subsequent cyclization to form the quinuclidine ring.

-

Step 2: Intramolecular cyclization. The N-alkylated piperidine derivative undergoes an intramolecular cyclization reaction, typically mediated by a strong base such as lithium diisopropylamide (LDA), to construct the characteristic bicyclic quinuclidine core.

-

Step 3: Grignard reaction. The resulting quinuclidine ester is then treated with a Grignard reagent, such as phenylmagnesium bromide, or an organolithium reagent like phenyllithium. This reaction converts the ester functionality into a tertiary alcohol, yielding this compound.

Experimental Protocol: Synthesis of Umeclidinium Bromide from this compound

Umeclidinium bromide is synthesized from this compound through a quaternization reaction.

-

Reaction: this compound is reacted with benzyl 2-bromoethyl ether in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and chloroform.

-

Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 60°C) for several hours to facilitate the quaternization of the quinuclidine nitrogen.

-

Work-up and Purification: After the reaction is complete, the product, umeclidinium bromide, often precipitates from the reaction mixture upon cooling. The crude product can be further purified by recrystallization to yield the final, highly pure active pharmaceutical ingredient.

Pharmacological Profile of this compound Derivatives

The pharmacological activity of muscarinic antagonists derived from this compound is primarily determined by their binding affinity and selectivity for the five muscarinic receptor subtypes.

Muscarinic Receptor Binding Affinity

The binding affinities of these compounds are typically determined using radioligand binding assays. Umeclidinium bromide, a prominent example, exhibits high affinity for all five human muscarinic receptor subtypes.[4][5] The inhibitory constants (Ki) for umeclidinium bromide are summarized in the table below.

| Muscarinic Receptor Subtype | Inhibitory Constant (Ki) (nM) |

| M1 | 0.05 - 0.16 |

| M2 | 0.05 - 0.16 |

| M3 | 0.062 |

| M4 | 0.05 - 0.16 |

| M5 | 0.05 - 0.16 |

Table 1: Binding Affinities (Ki) of Umeclidinium Bromide for Human Muscarinic Receptor Subtypes.[3][4][6]

Other quinuclidine-based antagonists also exhibit high affinity for muscarinic receptors. For instance, the lead analog (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate shows high affinity across all M1-M5 subtypes, with Ki values of 2.0, 13, 2.6, 2.2, and 1.8 nM for M1, M2, M3, M4, and M5 receptors, respectively.[7][8]

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinuclidine-based muscarinic antagonists is a critical aspect of their design and optimization. Key structural features that influence their pharmacological profile include:

-

The Quinuclidine Core: The rigid bicyclic structure of the quinuclidine moiety is essential for high-affinity binding to the muscarinic receptor.

-

The Ester or Ether Linkage: The nature of the linker between the quinuclidine core and the diphenylmethyl group can influence both affinity and selectivity.

-

Substituents on the Phenyl Rings: Modifications to the phenyl rings of the diphenylmethyl group can modulate receptor subtype selectivity and pharmacokinetic properties.

-

The Quaternary Ammonium Group: In compounds like umeclidinium bromide, the permanent positive charge on the nitrogen atom enhances binding affinity but can limit blood-brain barrier penetration.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G-proteins, leading to the activation of distinct intracellular signaling cascades.

Gq-Coupled Signaling Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gi-Coupled Signaling Pathway (M2, M4 Receptors)

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Experimental Workflow

The development of muscarinic antagonists from this compound follows a structured experimental workflow, from chemical synthesis to pharmacological characterization.

Conclusion

This compound is a cornerstone in the synthesis of a significant class of muscarinic receptor antagonists. Its versatile chemical nature allows for the generation of a diverse range of derivatives with tailored pharmacological profiles. The successful development of umeclidinium bromide for the treatment of COPD underscores the therapeutic potential of compounds derived from this precursor. Future research in this area will likely focus on the design of even more subtype-selective antagonists with optimized pharmacokinetic and pharmacodynamic properties, further expanding the therapeutic applications of this important class of molecules. This guide has provided a detailed overview of the synthesis, pharmacology, and experimental methodologies associated with this compound and its derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. This compound - CAS - 461648-39-5 | Axios Research [axios-research.com]

- 2. keyorganics.net [keyorganics.net]

- 3. selleckchem.com [selleckchem.com]

- 4. tga.gov.au [tga.gov.au]

- 5. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Muscarinic Receptor Antagonists: A Technical Guide to Diphenyl(quinuclidin-4-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(quinuclidin-4-yl)methanol and its derivatives represent a pivotal chemical scaffold in modern respiratory medicine. This technical guide provides an in-depth analysis of their primary therapeutic application as long-acting muscarinic antagonists (LAMAs) for the management of Chronic Obstructive Pulmonary Disease (COPD). We will explore the mechanism of action, delving into the intricacies of muscarinic receptor signaling, and present key structure-activity relationship (SAR) data. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction: The Therapeutic Rationale for Muscarinic Antagonism in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key pathophysiological feature of COPD is increased cholinergic tone in the airways, which leads to bronchoconstriction. Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, mediates its effects through muscarinic acetylcholine receptors (mAChRs).[1][2] Of the five subtypes (M1-M5), the M3 receptor, predominantly expressed on airway smooth muscle, is the primary mediator of bronchoconstriction.[1][3]

This compound serves as a crucial synthetic intermediate for potent muscarinic antagonists, most notably Umeclidinium Bromide, an approved LAMA for the treatment of COPD.[4] Derivatives of this scaffold are designed to be potent and selective antagonists of the M3 receptor, leading to prolonged bronchodilation and symptomatic relief for patients.[1][5] The quinuclidine core is a stable and rigid bicyclic amine that provides a key anchoring point for interaction with the muscarinic receptor.

Mechanism of Action: Modulating Muscarinic Receptor Signaling

The therapeutic effect of this compound derivatives stems from their ability to competitively block the binding of acetylcholine to muscarinic receptors. This antagonism prevents the activation of downstream signaling cascades that lead to smooth muscle contraction.

Muscarinic Receptor Subtypes and their Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to different G-proteins to initiate intracellular signaling.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in the contraction of airway smooth muscle.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and reduced excitability of the cell. In the airways, presynaptic M2 autoreceptors inhibit further acetylcholine release.

Below are Graphviz diagrams illustrating these signaling pathways.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: M2 Muscarinic Receptor Signaling Pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency and selectivity of this compound derivatives are highly dependent on their chemical structure. The following table summarizes the binding affinities (pKi) of representative quinuclidinyl muscarinic antagonists for the human M1-M5 receptor subtypes. High pKi values indicate high binding affinity.

| Compound | R Group | M1 pKi | M2 pKi | M3 pKi | M5 pKi | M3 vs M2 Selectivity |

| Atropine | - | 8.36 | 8.04 | 8.28 | 8.22 | 1.7 |

| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 4-F-phenethyl | 8.70 | 7.89 | 8.59 | 8.74 | 5.1 |

| (±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate | 4-MeO-phenethyl | 8.00 | 7.22 | 8.45 | 8.12 | 17.0 |

| (RR)-3-Quinuclidinyl-4-iodobenzilate | 4-I-benzyl | 8.28 | - | 7.79 | - | - |

| (SS)-3-Quinuclidinyl-4-iodobenzilate | 4-I-benzyl | 7.08 | - | 7.32 | - | - |

Data compiled from multiple sources for illustrative purposes.[6][7][8]

Key SAR Observations:

-

The Quinuclidine Core: This rigid bicyclic amine is essential for high-affinity binding to the muscarinic receptor.

-

Ester/Carbamate Linkage: The nature of the linker between the quinuclidinol and the diphenylmethanol moiety influences potency and metabolic stability.

-

Substituents on the Phenyl Rings: Substitution on the phenyl rings can modulate receptor subtype selectivity. For example, the 4-methoxyphenethyl group in the carbamate series shows increased selectivity for M3 over M2 receptors.[8]

-

Stereochemistry: The stereochemistry at the 3-position of the quinuclidinol is critical for high-affinity binding, with the (R)-enantiomer generally being more potent.[9]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the Grignard reaction of a quinuclidin-4-one with a phenylmagnesium halide, followed by reaction with a second equivalent of the Grignard reagent or another organometallic reagent like phenyllithium. The resulting tertiary alcohol can then be further modified, for example, by quaternization of the quinuclidine nitrogen to produce the final active pharmaceutical ingredient.

Example Protocol:

-

Preparation of Phenylmagnesium Bromide: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and anhydrous diethyl ether. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.

-

Reaction with 4-Quinuclidinone: Cool the Grignard reagent to 0 °C and add a solution of 4-quinuclidinone hydrochloride in an appropriate solvent dropwise.

-

Second Addition of Organometallic Reagent: To the intermediate, add a solution of phenyllithium in cyclohexane/ether dropwise at 0 °C.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

-

Quaternization (for Umeclidinium synthesis): Dissolve the this compound derivative in a suitable solvent (e.g., acetone) and add the appropriate alkylating agent (e.g., 2-(benzyloxy)ethyl bromide). Reflux the mixture, then cool to room temperature to allow for precipitation of the quaternary ammonium salt. Filter and wash the solid to obtain the final product.

In Vitro Muscarinic Receptor Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

-

Membrane Preparation: Use cell membranes from a stable cell line (e.g., CHO or HEK cells) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: Use a high-affinity radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding (TB): Radioligand and cell membranes.

-

Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate the receptors.

-

Competition: Radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting NSB from TB. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]

In Vivo Bronchodilator Activity Assessment

This protocol evaluates the ability of a test compound to protect against bronchoconstriction in an animal model.

-

Animal Model: Use an appropriate animal model of airway hyperresponsiveness, such as ovalbumin-sensitized guinea pigs or mice.

-

Sensitization: Sensitize the animals to ovalbumin to induce an allergic asthmatic phenotype.

-

Drug Administration: Administer the test compound to the animals, typically via inhalation or intratracheal instillation.

-

Bronchoconstrictor Challenge: After a predetermined time, challenge the animals with an aerosolized bronchoconstrictor, such as methacholine or histamine.

-

Measurement of Airway Function: Measure airway resistance and dynamic compliance using techniques such as whole-body plethysmography or the forced oscillation technique.

-

Data Analysis: Compare the changes in airway function in the drug-treated group to a vehicle-treated control group to determine the bronchoprotective effect of the compound.[12][13][14]

Drug Discovery and Development Workflow

The development of a novel LAMA from the this compound scaffold follows a structured workflow from initial discovery to preclinical evaluation.

Caption: LAMA Drug Discovery and Development Workflow.

Conclusion

This compound and its derivatives are a cornerstone in the development of potent and selective muscarinic receptor antagonists. Their established role as key intermediates in the synthesis of clinically successful LAMAs like Umeclidinium Bromide highlights their therapeutic significance in the management of COPD. A thorough understanding of their mechanism of action, structure-activity relationships, and the application of robust experimental protocols are essential for the continued innovation of novel respiratory therapeutics. This guide provides a foundational resource for researchers aiming to contribute to this important field of medicine.

References

- 1. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of long acting muscarinic antagonists for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of long-acting muscarinic antagonist/long-acting β agonist fixed-dose combination treatment for chronic obstructive pulmonary disease in China: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jppres.com [jppres.com]

- 5. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of iodinated quinuclidinyl benzilate enantiomers with M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

Diphenyl(quinuclidin-4-yl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a supplier. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Diphenyl(quinuclidin-4-yl)methanol is a chemical compound often utilized as a pharmaceutical intermediate and is identified as an impurity in the manufacturing of Umeclidinium Bromide.[1] Its chemical structure, featuring a diphenylmethanol group attached to a quinuclidine ring, suggests potential biological activity and necessitates careful handling. This guide provides a consolidated overview of its known properties, safety considerations, and recommended experimental procedures based on available data and information from structurally related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 461648-39-5 | [3] |

| Molecular Formula | C₂₀H₂₃NO | [2] |

| Molecular Weight | 293.40 g/mol | [2] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage Temperature | 2-8°C | [4] |

| Computed XLogP3 | 3.3 | [3] |

| Computed Hydrogen Bond Donor Count | 1 | [3] |

| Computed Hydrogen Bond Acceptor Count | 2 | [3] |

| Computed Rotatable Bond Count | 3 | [3] |

| Reference Melting Point (Diphenylmethanol) | 65-68 °C | [5] |

| Reference Boiling Point (Diphenylmethanol) | 297-298 °C | [5] |

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a GHS classification of "H302: Harmful if swallowed" has been reported.[3] For the structurally similar compound, α,α-Diphenyl-3-quinuclidinemethanol hydrochloride, the following acute toxicity data is available and should be considered as a preliminary guide.

| Acute Toxicity Data (for α,α-Diphenyl-3-quinuclidinemethanol hydrochloride) | |

| Oral LD₅₀ (rat) | 440 mg/kg |

| Oral LD₅₀ (mouse) | 370 mg/kg |

| Intravenous LD₅₀ (mouse) | 62 mg/kg |

2.1. Personal Protective Equipment (PPE) and Engineering Controls

Due to the potential for irritation and toxicity, the following personal protective equipment and engineering controls are recommended when handling this compound:

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. Avoid exposed skin.[6]

2.2. First Aid Measures

In case of exposure, the following first aid procedures are recommended:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

2.3. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: Burning may produce carbon oxides.[6]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

2.4. Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[6]

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

Experimental Protocols

Detailed, validated experimental protocols for this compound are not widely published. The following sections provide representative methodologies based on general organic chemistry principles and procedures for structurally similar compounds.

3.1. Synthesis via Grignard Reaction